(R)-3-(3,4-Difluorophenyl)pyrrolidine
Description
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(3R)-3-(3,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1 |
InChI Key |
KVTILWXFURUWHL-QMMMGPOBSA-N |
Isomeric SMILES |
C1CNC[C@H]1C2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(3,4-Difluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and ®-pyrrolidine.
Reaction Conditions: The key step involves the condensation of 3,4-difluorobenzaldehyde with ®-pyrrolidine under controlled conditions.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired ®-3-(3,4-Difluorophenyl)pyrrolidine in high purity.
Industrial Production Methods: Industrial production of ®-3-(3,4-Difluorophenyl)pyrrolidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-3-(3,4-Difluorophenyl)pyrrolidine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Due to its unique structural features, ®-3-(3,4-Difluorophenyl)pyrrolidine is explored as a lead compound in the development of new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of ®-3-(3,4-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to desired biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Stereochemical Influence
The (R)-configuration of the pyrrolidine core in “(R)-3-(3,4-difluorophenyl)pyrrolidine” confers distinct advantages over its (S)-enantiomer. For example, in TRK inhibitors, the R-enantiomer exhibits 10-fold higher potency than the S-form due to optimal spatial alignment with the ATP-binding pocket . Similarly, enantiopure MCHR1 antagonists like (+)-SNAP-7941 demonstrate superior receptor occupancy compared to racemic mixtures, underscoring the importance of stereochemical precision .
Pharmacological Targets and Selectivity
- MCHR1 Antagonists : Compounds like (±)-SNAP-7941 and its derivatives share the 3,4-difluorophenyl-pyrrolidine motif but differ in additional substituents (e.g., methoxymethyl or pyrimidine groups). These modifications enhance blood-brain barrier penetration but may reduce oral bioavailability .
- TRK Inhibitors : The 2,5-difluorophenyl analog () shows shifted selectivity toward TRK over other kinases, likely due to steric hindrance from the 2-fluoro group .
Physicochemical Properties
- Solubility: The 4-fluorophenoxy variant () has higher aqueous solubility (LogP ~2.1) than the 3,4-difluorophenyl analog (LogP ~3.5), making it more suitable for intravenous formulations .
- Metabolic Stability : Fluorine atoms at the 3,4-positions reduce oxidative metabolism in hepatic microsomes, extending half-life in vivo .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for enantioselective preparation of (R)-3-(3,4-difluorophenyl)pyrrolidine?
- Methodological Answer : The compound can be synthesized via reductive amination of 3,4-difluorobenzaldehyde with pyrrolidine derivatives. For enantioselectivity, chiral auxiliaries or catalysts (e.g., chiral boronates) are used. For example, (R)-2-propylpyrrolidine-2-carboxylate derivatives have been reacted with difluorobenzaldehydes under Pd-mediated cross-coupling conditions to achieve stereochemical control . Reaction optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature to enhance yields (typically 60–80%) while minimizing racemization .
Q. How can the stereochemical purity of (R)-3-(3,4-difluorophenyl)pyrrolidine be validated post-synthesis?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy is employed. Comparative retention times against (S)-enantiomers and [α]D values (e.g., +15° to +25° in methanol) confirm enantiomeric excess (>98% ee). X-ray crystallography of hydrochloride salts may resolve absolute configuration .
Q. What analytical techniques are critical for characterizing (R)-3-(3,4-difluorophenyl)pyrrolidine in complex matrices?
- Methodological Answer : High-resolution LC-MS (ESI+ mode, m/z 212.1 [M+H]+) and ¹⁹F NMR (δ -115 to -120 ppm for difluorophenyl groups) are primary tools. Solid-state characterization via PXRD distinguishes polymorphs, while differential scanning calorimetry (DSC) assesses thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How do substitution patterns on the phenyl ring influence the compound’s biological activity and pharmacokinetics?
- Methodological Answer : Comparative SAR studies with mono- vs. di-fluorinated analogs reveal that 3,4-difluoro substitution enhances metabolic stability (CYP450 resistance) and blood-brain barrier permeability (logP ~2.5). In vitro assays (e.g., microsomal stability, PAMPA-BBB) quantify these effects. Fluorine’s electronegativity also modulates binding to targets like serotonin receptors (Ki < 50 nM) .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines). Orthogonal validation using radioligand binding (vs. FLIPR Ca²⁺ flux) and in vivo models (e.g., rodent behavioral tests) clarifies functional activity. Meta-analyses of datasets (e.g., ChEMBL) identify confounding variables like off-target kinase inhibition .
Q. How can regiochemical challenges during functionalization of the pyrrolidine ring be mitigated?
- Methodological Answer : Protecting group strategies (e.g., Boc for secondary amines) and transition-metal catalysis (Pd/Cu for C–H activation) direct functionalization. Computational modeling (DFT for transition-state analysis) predicts regioselectivity in N-alkylation or C3-arylation reactions .
Q. What mechanistic insights explain the compound’s selectivity for monoamine transporters vs. off-target receptors?
- Methodological Answer : Docking simulations (AutoDock Vina) using cryo-EM structures of transporters (e.g., SERT, DAT) identify key interactions: (1) hydrogen bonding between the pyrrolidine nitrogen and Asp98 (SERT), and (2) hydrophobic contacts with 3,4-difluorophenyl. Mutagenesis studies (e.g., Ala scanning) validate these residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
